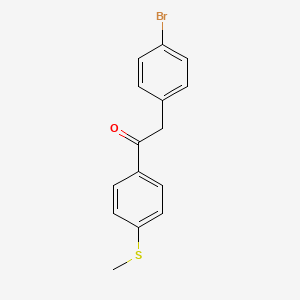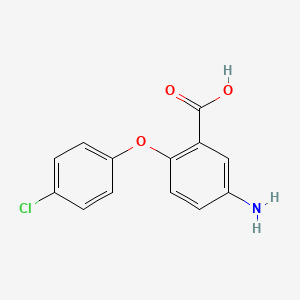
2-Phenylcyclohexane carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylcyclohexane carbonitrile is an organic compound with the molecular formula C13H15N. It is a nitrile derivative of cyclohexane, where a phenyl group is attached to the second carbon of the cyclohexane ring, and a cyano group is attached to the carbon adjacent to the phenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenylcyclohexane carbonitrile can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by the addition of cyanide ion to form the nitrile group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylcyclohexane carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Oxidation: 2-Phenylcyclohexanecarboxylic acid.
Reduction: 2-Phenylcyclohexylamine.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Phenylcyclohexane carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Phenylcyclohexane carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylcyclohexanecarbonitrile: Similar structure but with the phenyl group attached to the first carbon of the cyclohexane ring.
Cyclohexanecarbonitrile: Lacks the phenyl group, making it less complex and with different reactivity.
2-Phenylacetonitrile: Similar nitrile group but with a different carbon skeleton.
Uniqueness
2-Phenylcyclohexane carbonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C13H15N |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-phenylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H15N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-9H2 |
Clé InChI |
OANXCEQREFYAIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Amino-1-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-4-pyrazin-2-yl-pyrrolidin-3-yl]methanol](/img/structure/B8368677.png)


![methyl 2-[N-(2-cyclohex-1-enyl)ethylamino]acetate](/img/structure/B8368695.png)
![{6-Chloro-5-[(methylsulfonyl)amino]-3-pyridinyl}boronic acid](/img/structure/B8368696.png)

![3-[(2-Bromoethoxy)methyl]benzonitrile](/img/structure/B8368706.png)



![6,7-Dihydro-alpha-(2-phenylethyl)-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol](/img/structure/B8368747.png)


